molecular formula C16H23NO2 B1392488 (2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one CAS No. 1306753-49-0

(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one

Cat. No. B1392488
M. Wt: 261.36 g/mol
InChI Key: GFDZNTYIOUTANF-PKNBQFBNSA-N
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Description

(2E)-3-(Dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one is an organic compound with the molecular formula C14H21NO. It is a colorless liquid with a molecular weight of 221.32 g/mol. Its boiling point is 118-119°C and it has a melting point of -50°C. It has a strong odor and is slightly soluble in water. It is an important intermediate in the synthesis of various pharmaceuticals, such as antifungal agents, and in the synthesis of other chemicals.

Scientific Research Applications

Optical Device Applications

  • Rahulan et al. (2014) synthesized a chalcone derivative compound and investigated its nonlinear optical properties using a z-scan technique with nanosecond laser pulses. The study found that the compound showed a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Synthesis of Heterocyclic Systems

  • Selič, Grdadolnik, and Stanovnik (1997) used derivatives of the compound in the synthesis of various heterocyclic systems, including pyrido-pyrimidinones and benzopyran-ones, highlighting its utility in the synthesis of complex organic molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Potential in Biomedicine

Application in Nonlinear Optics

  • Henari and Asiri (2011) reported investigations into the nonlinear refractive index and absorption coefficient of a similar compound, suggesting its promise for low-power optical limiting and device applications (Henari & Asiri, 2011).

Antimicrobial Activity

  • Swarnkar, Ameta, and Vyas (2014) studied the reaction of chalcone derivatives with various hydrazides, leading to the synthesis of pyrazole derivatives. These compounds were screened for antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Swarnkar, Ameta, & Vyas, 2014).

Fluorescence and Solvatochromic Properties

  • Khan, Asiri, and Aqlan (2016) synthesized a derivative and studied its solvatochromic properties, finding applications as a probe for determining critical micelle concentrations, suggesting potential in chemical sensing and analysis (Khan, Asiri, & Aqlan, 2016).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)10-12-19-15-7-5-14(6-8-15)16(18)9-11-17(3)4/h5-9,11,13H,10,12H2,1-4H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDZNTYIOUTANF-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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